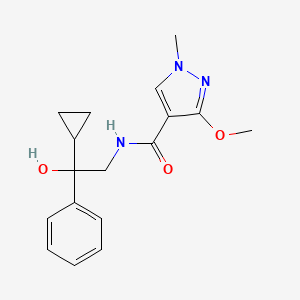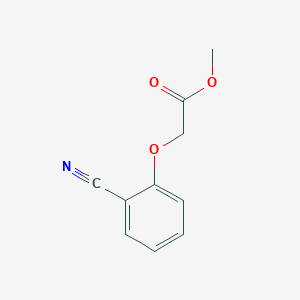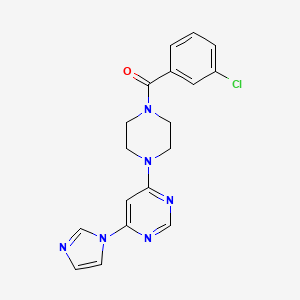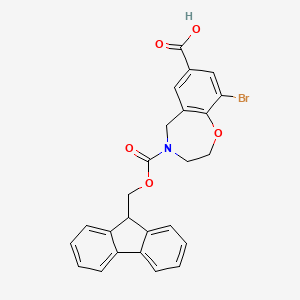
1-(2-(4-Iodophenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of thiosemicarbazide derivatives, including those related to 1-(2-(4-Iodophenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide, often involves reactions of carboxylic acid hydrazides with isothiocyanates or the reaction of aryloxyacetic acid hydrazides with 4-nitrobenzoyl chloride under conditions such as phase transfer catalysis or microwave irradiation for efficient yield (Wos et al., 2017); (Li & Xi‐Cun Wang, 2002).
Molecular Structure Analysis
Investigations into the molecular and supramolecular structures of thiosemicarbazide derivatives reveal significant insights. For example, X-ray crystallography has been employed to determine the crystal structure, showcasing the molecule's complex formation with metals and its geometrical configurations (Casas et al., 2005).
Chemical Reactions and Properties
Thiosemicarbazides are known for their ability to form complexes with transition metals, contributing to their versatility in synthetic chemistry. For instance, the synthesis of new complexes with second-row transition metals has been reported, indicating the potential for catalytic activities and the formation of intricate molecular structures (Mostafa & Bekheit, 2000).
Physical Properties Analysis
The physical properties of thiosemicarbazide derivatives, such as solubility, melting points, and crystalline structure, have been studied using techniques like TLC and RP-HPLC to determine their lipophilicity, which is crucial for understanding their behavior in biological systems (Kozyra et al., 2022).
Chemical Properties Analysis
Thiosemicarbazides exhibit diverse chemical properties, including the ability to act as ligands forming complexes with various metals. This property is essential for their application in catalysis and pharmaceuticals. Their reactivity with different chemical agents and conditions can lead to the formation of a wide range of compounds with varied biological activities (Pitucha et al., 2020).
Scientific Research Applications
Anticancer Potential
Thiosemicarbazide derivatives, including those with structural similarities to 1-(2-(4-Iodophenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide, have shown potential as anticancer agents. For instance, thiosemicarbazide derivatives were synthesized and evaluated for their cytotoxicity against melanoma cells. The compounds demonstrated selective cytotoxicity towards melanoma cells while being non-toxic to normal fibroblasts. This indicates their potential as targeted anticancer therapies. Such compounds also downregulated the expression of dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme involved in nucleotide synthesis, highlighting a possible mechanism of action against rapidly proliferating cancer cells (Kozyra et al., 2022).
Antibacterial Activity
Thiosemicarbazide derivatives have also been synthesized and assessed for their antibacterial activity against various bacteria strains. The compounds displayed appreciable activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as Gram-negative bacteria like Escherichia coli and Salmonella typhi, indicating their potential as broad-spectrum antibacterial agents (Parekh & Desai, 2006).
Interaction with DNA
Another avenue of research has focused on the interaction of thiosemicarbazide derivatives with DNA. Certain synthesized compounds have demonstrated the ability to intercalate with DNA, causing DNA synthesis disorders and damages like abasic sites (AP-sites) and double strand breaks (DSBs). This mechanism of action suggests a potential role in cancer therapy, where disrupting DNA synthesis in cancer cells could inhibit their proliferation (Pitucha et al., 2020).
Chemosensory Applications
Research into thiosemicarbazide derivatives has also extended into the development of chemosensors. Thiosemicarbazide anion chemosensors, featuring naphthalene and 4-nitrophenyl units, have been synthesized and characterized for their anion binding properties. These chemosensors exhibit striking color changes upon binding with specific anions, attributed to an internal charge-transfer mechanism, showcasing their utility in chemical sensing applications (Farrugia et al., 2016).
Enzyme Inhibition
Additionally, para-substituted thiosemicarbazone derivatives have been synthesized and evaluated for their inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compounds in this class showed potent inhibitory activity, suggesting their potential in treating diseases associated with enzyme dysregulation, such as Alzheimer’s disease (Khan et al., 2023).
properties
IUPAC Name |
1-[[2-(4-iodophenoxy)acetyl]amino]-3-(4-nitrophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IN4O4S/c16-10-1-7-13(8-2-10)24-9-14(21)18-19-15(25)17-11-3-5-12(6-4-11)20(22)23/h1-8H,9H2,(H,18,21)(H2,17,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJZEBTXIBVVSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NNC(=O)COC2=CC=C(C=C2)I)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine](/img/structure/B2496307.png)




![2-Amino-4-(2-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2496312.png)



![4-ethylsulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2496320.png)

![2-(2,4-dichlorophenoxy)-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide](/img/structure/B2496325.png)
![N-[[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]but-2-ynamide](/img/structure/B2496326.png)